An In-depth Technical Guide to the Chemical Properties of 4-((trimethylsilyl)ethynyl)phenol
An In-depth Technical Guide to the Chemical Properties of 4-((trimethylsilyl)ethynyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((trimethylsilyl)ethynyl)phenol is a bifunctional organic compound that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its structure, incorporating a protected terminal alkyne and a phenolic hydroxyl group, makes it a versatile building block for the construction of more complex molecules. The trimethylsilyl (TMS) group serves as a removable protecting group for the ethynyl functionality, allowing for selective reactions at either the phenolic or the alkynyl end of the molecule. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-((trimethylsilyl)ethynyl)phenol, with a focus on its utility for researchers in drug discovery and development.
Chemical and Physical Properties
4-((trimethylsilyl)ethynyl)phenol is a white to light yellow solid at room temperature.[1] Its fundamental properties are summarized in the table below, compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄OSi | [1][2][3] |
| Molecular Weight | 190.31 g/mol | [2][3] |
| CAS Number | 88075-18-7 | [1][2] |
| Melting Point | 68 °C | [2] |
| Boiling Point (Predicted) | 251.7 ± 32.0 °C | [2] |
| Density (Predicted) | 1.01 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 9.26 ± 0.26 | [1] |
| Physical Form | Solid | [1] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1][2] |
Spectral Data
The structural features of 4-((trimethylsilyl)ethynyl)phenol have been well-characterized by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR data provide detailed information about the molecular structure.
| ¹H-NMR (500 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.37 | d | 8.8 | 2H, Ar-H | |
| 6.76 | d | 8.8 | 2H, Ar-H | |
| 4.92 | brs | - | 1H, Ar-OH | |
| 0.24 | s | - | 9H, -Si(CH₃)₃ |
| ¹³C-NMR (75 MHz, CDCl₃) | Chemical Shift (δ, ppm) |
| 155.76 | |
| 133.69 | |
| 115.49 | |
| 115.31 | |
| 105.02 | |
| 92.50 | |
| 0.05 |
Source:[2]
Infrared (IR) Spectroscopy
-
A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.
-
A C≡C stretching band for the alkyne, which for TMS-protected alkynes is often observed around 2150-2160 cm⁻¹.[4]
-
Strong Si-C stretching bands for the trimethylsilyl group, typically around 1250 cm⁻¹ and 840 cm⁻¹.
-
Aromatic C-H and C=C stretching bands in their characteristic regions.
Mass Spectrometry (MS)
GC-MS data for 4-((trimethylsilyl)ethynyl)phenol is available, though a detailed fragmentation pattern is not fully elucidated in the provided search results.[3] Based on the structure, key fragmentation patterns in electron ionization (EI) mass spectrometry would be expected to include:
-
The molecular ion peak (M⁺) at m/z 190.
-
Loss of a methyl group ([M-15]⁺) from the trimethylsilyl group to give a stable ion at m/z 175.
-
A prominent peak corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73.[5]
-
Fragmentation of the aromatic ring, potentially leading to ions such as the phenyl cation (m/z 77) or fragments arising from the cleavage of the C-O bond.[6]
Synthesis
The most common and well-documented method for the synthesis of 4-((trimethylsilyl)ethynyl)phenol is the Sonogashira cross-coupling reaction.[2] An alternative, though less detailed, approach involves the silylation of 4-ethynylphenol.
Sonogashira Coupling of 4-Iodophenol and Trimethylsilylacetylene
This method provides a high-yielding and straightforward route to the target compound.
Experimental Protocol:
-
Materials:
-
4-Iodophenol
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous toluene
-
Ethyl acetate (EtOAc)
-
Hexane
-
-
Procedure:
-
Dissolve 4-iodophenol (1 equivalent) in anhydrous toluene.
-
To this solution, sequentially add PdCl₂(PPh₃)₂ (0.03 equivalents), CuI (0.1 equivalents), and DIPEA (1 equivalent).
-
Add trimethylsilylacetylene (1 equivalent) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, remove the solvent by evaporation.
-
Purify the residue by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 1:10 v/v), to afford 4-((trimethylsilyl)ethynyl)phenol as a brown oil. The reported yield is quantitative.[2]
-
Reactivity and Synthetic Applications
The dual functionality of 4-((trimethylsilyl)ethynyl)phenol allows for a range of chemical transformations, making it a valuable intermediate in multi-step syntheses.
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification, while the TMS-protected alkyne remains intact. This allows for the introduction of various functionalities at the phenolic position before further manipulation of the alkyne.
Reactions at the Ethynyl Group
The trimethylsilyl group is a versatile protecting group for the terminal alkyne.
The TMS group can be readily removed to generate the terminal alkyne, 4-ethynylphenol. This is typically achieved under mild basic or fluoride-mediated conditions.
Experimental Protocol (using Tetrabutylammonium Fluoride - TBAF):
-
Materials:
-
4-((trimethylsilyl)ethynyl)phenol
-
Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 4-((trimethylsilyl)ethynyl)phenol in anhydrous THF.
-
Add a solution of TBAF (typically 1.1-1.5 equivalents) dropwise at room temperature or 0°C.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup typically involves quenching the reaction with water or a mild acid, followed by extraction with an organic solvent. Purification can be achieved by column chromatography.[7][8]
-
Once deprotected to 4-ethynylphenol, the terminal alkyne is available for further Sonogashira coupling reactions with various aryl or vinyl halides. This allows for the extension of the molecular framework and the synthesis of a wide range of diarylacetylene derivatives. The general conditions for Sonogashira couplings, involving a palladium catalyst, a copper co-catalyst, and a base, are applicable here.[1][9][10]
Cycloaddition Reactions
The ethynyl group, either in its protected or deprotected form, can participate in cycloaddition reactions. Of particular importance are 1,3-dipolar cycloadditions, which provide a powerful tool for the synthesis of five-membered heterocyclic rings. For instance, the reaction of an alkyne with an azide (the Huisgen cycloaddition) yields a triazole, a common motif in medicinal chemistry.[11][12] While specific examples with 4-((trimethylsilyl)ethynyl)phenol were not found in the provided search results, its derivatives are expected to undergo such transformations.
Applications in Drug Discovery and Materials Science
While specific biological activity data for 4-((trimethylsilyl)ethynyl)phenol itself is not widely reported, its structural motifs are present in a variety of biologically active molecules and advanced materials.
-
Building Block for Bioactive Molecules: The phenol and ethynyl moieties are common pharmacophores. Phenols are known to interact with a variety of biological targets, and the rigid alkyne linker can be used to position other functional groups in a defined orientation for optimal binding to a receptor or enzyme active site. For example, derivatives of this compound could be explored as precursors for:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core, and the ethynylphenol scaffold could be elaborated to target specific kinases.[13][14]
-
Estrogen Receptor Modulators: The phenolic hydroxyl group is a key feature for binding to the estrogen receptor, and the overall shape and functionality of molecules derived from this scaffold could be tailored for selective modulation of this receptor.[15][16]
-
-
Precursor for Organic Electronic Materials: The rigid, conjugated structure that can be built from 4-((trimethylsilyl)ethynyl)phenol makes it a potential precursor for the synthesis of organic materials with interesting electronic and photophysical properties, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics.
Safety Information
4-((trimethylsilyl)ethynyl)phenol should be handled with appropriate safety precautions. It is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[17]
Conclusion
4-((trimethylsilyl)ethynyl)phenol is a valuable and versatile building block for organic synthesis. Its well-defined chemical properties, straightforward synthesis, and the orthogonal reactivity of its two functional groups provide chemists with a powerful tool for the construction of complex molecular architectures. Its potential for derivatization into a wide array of compounds makes it a molecule of significant interest for researchers in drug discovery, materials science, and other areas of chemical research. Further exploration of the biological activities of its derivatives is a promising avenue for future research.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. 4-((Trimethylsilyl)ethynyl)phenol CAS#: 88075-18-7 [m.chemicalbook.com]
- 3. 4-((Trimethylsilyl)ethynyl)phenol | C11H14OSi | CID 10750210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. benchchem.com [benchchem.com]
- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Trimethylsilyl-directed 1,3-dipolar cycloaddition reactions in the solid-phase synthesis of 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core as a stable isostere of bis(4-hydroxyphenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. communities.springernature.com [communities.springernature.com]
- 17. Organic Syntheses Procedure [orgsyn.org]


